molecular formula C27H24N4O3S B2397607 4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1210781-42-2

4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

Cat. No. B2397607
CAS RN: 1210781-42-2
M. Wt: 484.57
InChI Key: DBJNUPOHOWJUGO-UHFFFAOYSA-N
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Description

The compound “4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide” is a complex organic molecule. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This structure is often found in naturally occurring compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indoline and pyrazole rings would likely contribute to the rigidity of the molecule, while the sulfonyl and benzamide groups could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting its solubility in different solvents .

Scientific Research Applications

Antibacterial Activity

The hybrid compound 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one , derived from indolin-2-one and nitroimidazole, has demonstrated potent antibacterial effects. Specifically, it effectively targets Staphylococcus aureus strains, including methicillin-resistant MRSA ATCC 33591 . Additionally, it exhibits activity against Gram-negative bacteria and vancomycin-resistant enterococci (VRE) strains .

Anticancer Potential

The compound’s derivatives, particularly 4-(indolin-1-yl)-6-substituted-pyrido [3,2-]pyrimidine , have been investigated for their anticancer properties. These derivatives interact with the Mnk-eIF4E axis, a critical pathway in tumor development. Inhibiting Mnk kinases using these compounds represents a promising approach for cancer therapy .

Thiazolidinone Analogs

The synthesis of 5-(2-oxoindolin-3-ylidene)-2-(arylimino)thiazolidin-4-ones from the compound’s derivatives has been explored. These analogs exhibit antibacterial and anticancer activities, making them potential candidates for drug development .

Safety Profile

The low hemolytic rate observed for the hybrid compound suggests a promising safety profile, which is crucial for drug development .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or materials science. Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties .

properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c32-27(28-26-23-10-6-11-24(23)29-31(26)21-8-2-1-3-9-21)20-13-15-22(16-14-20)35(33,34)30-18-17-19-7-4-5-12-25(19)30/h1-5,7-9,12-16H,6,10-11,17-18H2,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJNUPOHOWJUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(indolin-1-ylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide

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